Disperse Orange 29

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

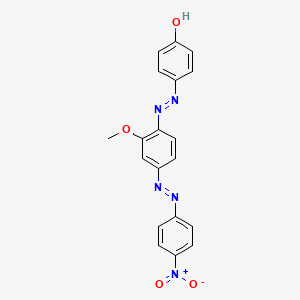

Disperse Orange 29 is an organic compound classified as a disperse dye, primarily utilized in the dyeing of synthetic fibers such as polyester and nylon. It is characterized by its vivid orange hue and is known for its excellent lightfastness and washfastness properties. The chemical structure of Disperse Orange 29 features an azo group, which contributes to its color properties. Specifically, it is represented by the chemical formula C₁₅H₁₅N₃O₂, with a molecular weight of approximately 271.30 g/mol .

Disperse Orange 29 is generally insoluble in water but can dissolve in organic solvents like acetone and ethanol, making it suitable for various industrial applications . Its stability and colorfastness make it a preferred choice in the textile industry.

- Diazotization: p-Nitroaniline is treated with sodium nitrite in an acidic medium to form a diazonium salt.

- Coupling Reaction: The diazonium salt is then coupled with o-methoxyaniline or phenol to produce the final dye compound.

Research on the biological activity of Disperse Orange 29 indicates potential toxicity and environmental concerns associated with azo dyes. Studies have shown that certain azo dyes can undergo reductive cleavage in biological systems, leading to the formation of aromatic amines, some of which are known carcinogens . Furthermore, Disperse Orange 29 has been studied for its electrochemical degradation, suggesting that it may be amenable to treatment processes aimed at reducing its environmental impact .

Disperse Orange 29 can be synthesized through various methods, primarily involving diazotization and coupling reactions:

- Traditional Method:

- Step 1: Diazotization of p-nitroaniline.

- Step 2: Coupling with o-methoxyaniline.

- Step 3: Further diazotization and coupling with phenol.

- Improved Method:

- Electrochemical Methods:

Disperse Orange 29 is widely used in various applications:

- Textile Industry: Primarily used for dyeing synthetic fibers like polyester and nylon due to its excellent fastness properties.

- Research: Employed as a fluorescent dye in various laboratory applications.

- Environmental Studies: Investigated for its degradation pathways in wastewater treatment processes .

Interaction studies involving Disperse Orange 29 focus on its behavior in biological systems and environmental contexts. Research indicates that the dye can undergo metabolic transformations leading to potentially harmful by-products. Electrochemical studies have demonstrated effective degradation pathways that could mitigate environmental risks associated with azo dyes .

Disperse Orange 29 shares similarities with other azo dyes used in textile applications. Here are some comparable compounds:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Disperse Orange 30 | C₁₅H₁₅N₃O₂ | Similar application but different color properties. |

| Disperse Red 60 | C₁₄H₁₂N₂O₂ | Primarily used for red shades; different fastness properties. |

| Disperse Yellow 54 | C₁₂H₉N₃O₂ | Known for bright yellow shades; different solubility characteristics. |

| C.I. Disperse Blue 56 | C₁₆H₁₄N₂O₂ | Used for blue shades; has different reactivity profiles. |

Disperse Orange 29's uniqueness lies in its specific shade of orange and its efficient dyeing properties on synthetic materials compared to other disperse dyes that may offer different hues or application efficiencies.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

General Manufacturing Information

Phenol, 4-[2-[2-methoxy-4-[2-(4-nitrophenyl)diazenyl]phenyl]diazenyl]-: ACTIVE